N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide
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Overview
Description
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide typically involves the reaction of 5-isobutyl-1,3,4-thiadiazole-2-amine with methoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Methanesulfonyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-substituted acetamides.
Scientific Research Applications
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- N-(5-isobutyl-1,3,4-thiadiazol-2-yl)methanesulfonamide
- N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-(4-phenyl-1-piperazinyl)butanamide
Uniqueness
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The methoxyacetamide moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Biological Activity
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies and findings.
Anti-Cancer Properties
Recent studies have highlighted the anti-cancer potential of thiadiazole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines. In a comparative study involving 1,2,4-oxadiazole derivatives, two compounds exhibited IC50 values of 7.82 μM and 6.02 μM against MCF-7 breast cancer cells, outperforming tamoxifen (IC50 = 11.92 μM) . This indicates that similar thiadiazole-based compounds could exhibit promising anti-cancer activity.
The proposed mechanism of action for thiadiazole derivatives often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation. In silico studies have indicated that certain thiadiazole derivatives can act as potent inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which is crucial in estrogen metabolism and breast cancer progression .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Although direct data on this compound is sparse, related compounds have shown favorable drug-likeness profiles with low toxicity predictions in in silico models .
Case Studies
A notable case study involved the evaluation of a series of thiadiazole compounds for their biological activities. The study found that modifications to the thiadiazole structure significantly impacted their cytotoxicity against various cancer cell lines. The results suggested that further optimization could yield compounds with enhanced efficacy and reduced side effects.
Data Table: Biological Activity Overview
Properties
IUPAC Name |
2-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-6(2)4-8-11-12-9(15-8)10-7(13)5-14-3/h6H,4-5H2,1-3H3,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYFTYRKNKCYHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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